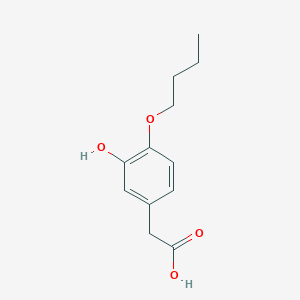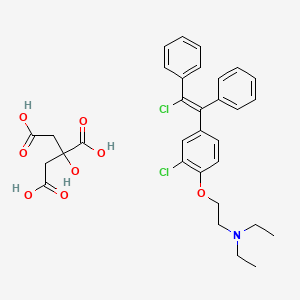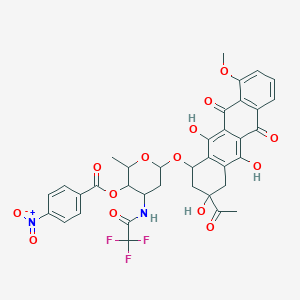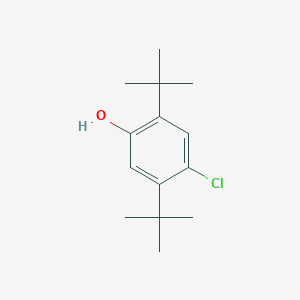![molecular formula C18H20Br2O2 B12292218 2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)
2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2,4-Dibromoestrona es un derivado bromado de la estrona, una hormona estrogénica natural. Este compuesto se caracteriza por la presencia de dos átomos de bromo en las posiciones 2 y 4 de la molécula de estrona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,4-Dibromoestrona generalmente involucra la bromación de la estrona. Un método común es la reacción de sustitución aromática electrofílica, donde la estrona se trata con bromo en presencia de un catalizador como el bromuro de hierro (III). La reacción se lleva a cabo bajo condiciones controladas para asegurar la bromación selectiva en las posiciones 2 y 4.
Métodos de Producción Industrial: La producción industrial de 2,4-Dibromoestrona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores grandes y un control preciso de los parámetros de reacción para lograr altos rendimientos y pureza. La reacción de bromación se monitorea cuidadosamente para evitar la sobrebromación y asegurar que se obtenga el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 2,4-Dibromoestrona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden eliminar los átomos de bromo, convirtiendo el compuesto de nuevo en estrona u otros derivados.
Sustitución: Los átomos de bromo pueden sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los nucleófilos como el metóxido de sodio o el terc-butóxido de potasio pueden emplearse para reacciones de sustitución.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desbromados.
Aplicaciones Científicas De Investigación
La 2,4-Dibromoestrona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como material de partida para la síntesis de varios esteroides bromados y otras moléculas complejas.
Biología: Los investigadores estudian sus efectos en los sistemas biológicos para comprender el papel de los compuestos bromados en los procesos celulares.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su papel como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de la 2,4-Dibromoestrona implica su interacción con los receptores de estrógenos en los tejidos diana. Los átomos de bromo aumentan la afinidad de unión del compuesto a los receptores, lo que lleva a cambios en la expresión genética y las respuestas celulares. Los objetivos moleculares incluyen varios genes y vías sensibles a los estrógenos involucrados en el crecimiento y la diferenciación celular.
Compuestos Similares:
Estrona: El compuesto parental sin átomos de bromo.
2-Bromoestrona: Un derivado monobromado con un solo átomo de bromo en la posición 2.
4-Bromoestrona: Un derivado monobromado con un solo átomo de bromo en la posición 4.
Singularidad: La 2,4-Dibromoestrona es única debido a la presencia de dos átomos de bromo, que alteran significativamente sus propiedades químicas y biológicas en comparación con sus homólogos monobromados.
Comparación Con Compuestos Similares
Estrone: The parent compound without bromine atoms.
2-Bromo Estrone: A mono-brominated derivative with a single bromine atom at the 2 position.
4-Bromo Estrone: A mono-brominated derivative with a single bromine atom at the 4 position.
Uniqueness: 2,4-Dibromo Estrone is unique due to the presence of two bromine atoms, which significantly alter its chemical and biological properties compared to its mono-brominated counterparts
Propiedades
IUPAC Name |
2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,22H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWYVIICKQEYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)

![17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292162.png)
![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)

![2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)

![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)




![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)
